BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Physical
Properties of Isoquinolin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Isoquinolin-3-ylmethanol

Cat. No.: B183371

For Researchers, Scientists, and Drug Development Professionals
Introduction

Isoquinolin-3-yImethanol is a heterocyclic organic compound featuring an isoquinoline core
substituted with a hydroxymethyl group at the 3-position. The isoquinoline scaffold is a
prominent structural motif in numerous natural products and pharmacologically active
molecules, making its derivatives, such as isoquinolin-3-ylmethanol, valuable building blocks
in medicinal chemistry and materials science. A thorough understanding of the physical
properties of this compound is fundamental for its application in synthesis, purification,
formulation, and biological assays. This guide provides a comprehensive overview of the
known physical and chemical characteristics of isoquinolin-3-ylmethanol, details the
experimental protocols for their determination, and presents a logical workflow for property
analysis.

Core Physical Properties

The primary physical constants for isoquinolin-3-ylmethanol are summarized in the table
below. It is important to note that some of these values are predicted based on computational
models.
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Physical Property Value Source
Molecular Formula C10H9NO [1]
Molecular Weight 159.19 g/mol

Appearance White to yellow solid

Melting Point 81 °C

Boiling Point 335.1 £ 17.0 °C (Predicted)

Density 1.218 + 0.06 g/cm? (Predicted)

pKa 13.48 + 0.10 (Predicted)

Storage Conditions

Room temperature, sealed in a

dry environment

Detailed Physical and Chemical Characteristics

Solubility Profile

The solubility of an organic compound is dictated by its polarity and capacity for intermolecular

interactions, such as hydrogen bonding. Isoquinolin-3-yImethanol possesses both a polar

hydroxyl group, capable of acting as a hydrogen bond donor and acceptor, and a large,

relatively nonpolar aromatic isoquinoline ring system.

e Polar Solvents: Due to the hydroxyl group, it is expected to have some solubility in polar

protic solvents like methanol and ethanol.

e Nonpolar Solvents: The aromatic rings suggest solubility in common organic solvents such

as chloroform, dichloromethane, and ethyl acetate.

e Aqueous Solubility: The molecule's overall low polarity, dominated by the bicyclic aromatic

system, suggests limited solubility in water. Its basic nitrogen atom allows for salt formation

in acidic solutions, which would enhance aqueous solubility.

Stability
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Isoquinolin-3-yImethanol should be stored at room temperature in a tightly sealed container,
protected from moisture. As with many organic compounds, prolonged exposure to light and air
may lead to degradation.

Spectroscopic Data (Expected)

While specific, experimentally verified spectra for isoquinolin-3-ylmethanol are not readily
available in public databases, its spectral characteristics can be predicted based on its
structure.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the
isoquinoline ring, the methylene protons of the CH20H group, and the hydroxyl proton.

o Aromatic Region (& 7.5-9.0 ppm): Several signals corresponding to the six protons on the
isoquinoline ring system. The exact chemical shifts and coupling patterns will depend on the
electronic environment of each proton. Protons adjacent to the nitrogen atom are expected
to be the most downfield.

o Methylene Protons (& ~4.8 ppm): A singlet (or a doublet if coupled to the hydroxyl proton)
corresponding to the two protons of the -CHz- group.

» Hydroxyl Proton (variable): A broad singlet whose chemical shift is dependent on
concentration and solvent.

13C NMR Spectroscopy

The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon
atoms in the molecule.

e Aromatic Carbons (0 ~120-155 ppm): Signals for the nine carbons of the isoquinoline ring.
Carbons bonded to the nitrogen atom will appear at the lower end of this range.

¢ Methylene Carbon (& ~60-65 ppm): A signal for the -CH20H carbon.

Infrared (IR) Spectroscopy
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The IR spectrum will be characterized by absorption bands corresponding to the functional
groups present.

O-H Stretch (3200-3550 cm~1): A strong, broad band characteristic of the hydroxyl group,
broadened due to hydrogen bonding.[2]

e C-H Stretch (Aromatic) (~3030 cm~1): Medium to weak bands for the C-H bonds on the
aromatic ring.[2]

e C-H Stretch (Aliphatic) (2850-2950 cm~1): Medium to weak bands for the methylene C-H
bonds.[2]

e C=C and C=N Bending (1500-1700 cm~1): Multiple sharp, medium-intensity bands
characteristic of the isoquinoline aromatic system.[2]

e C-O Stretch (1000-1260 cm~1): A strong band indicating the presence of the primary alcohol.
[3]

Mass Spectrometry (MS)

In an electron ionization (El) mass spectrum, the molecular ion peak [M]* would be expected at
m/z = 159. Fragmentation would likely involve the loss of the hydroxymethyl group or cleavage
of the isoquinoline ring.

Experimental Protocols

The determination of the physical properties of a compound like isoquinolin-3-ylmethanol
follows standard organic chemistry laboratory procedures.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is
indicative of a pure compound, whereas impurities tend to depress and broaden the melting
range.

Methodology:
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o Sample Preparation: A small amount of finely powdered, dry isoquinolin-3-ylmethanol is
packed into a capillary tube to a depth of 2-3 mm.[4] The tube is tapped gently to ensure
dense packing.[4]

o Apparatus: A calibrated digital melting point apparatus (such as a Mel-Temp or DigiMelt) is
used.[5]

e Measurement:
o An initial rapid heating is performed to determine an approximate melting point.[4]

o Asecond, more precise measurement is conducted with a fresh sample. The temperature
is raised quickly to about 15-20°C below the approximate melting point, and then the
heating rate is slowed to 1-2°C per minute.[4]

o The temperature at which the first liquid appears (T1) and the temperature at which the
entire sample becomes a clear liquid (Tz2) are recorded. The melting range is reported as
T1-Ta.

Solubility Testing

This protocol systematically determines the solubility of the compound in various solvents to
classify it based on its functional groups and polarity.

Methodology:

o Sample Preparation: Place approximately 25 mg of isoquinolin-3-ylmethanol into a series
of small, labeled test tubes.[6]

e Solvent Addition: To each tube, add 0.75 mL of a different solvent in small portions, shaking
vigorously after each addition.[6] The solvents should include:

o Water
o 5% aqueous HCI

o 5% aqueous NaOH
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o 5% aqueous NaHCOs
o Concentrated H2SOa4 (with caution)

o An organic solvent like diethyl ether or chloroform.

o Observation: Observe whether the compound dissolves completely, partially, or not at all.
Note any color changes, gas evolution, or heat production.

o Classification: The results are used to classify the compound. For example, solubility in 5%
HCI would indicate the presence of a basic functional group (the isoquinoline nitrogen).[7]

Spectroscopic Analysis (General Procedure)

NMR Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of isoquinolin-3-ylmethanol in approximately 0.7
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a small vial.[8] The solution must be
free of any solid particles.[9]

o Transfer: Transfer the solution to a clean, dry NMR tube.[9]

e Acquisition: Place the NMR tube in the spectrometer. The instrument is then locked onto the
deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
[10] Standard *H and *3C NMR spectra are then acquired.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of an organic solid
like isoquinolin-3-ylmethanol.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www1.udel.edu/chem/CHEM322/Handouts/unknowns_lab_handout.pdf
https://www.benchchem.com/product/b183371?utm_src=pdf-body
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://orgchemboulder.com/Technique/Procedures/NMR/index.shtml
https://orgchemboulder.com/Technique/Procedures/NMR/index.shtml
https://books.rsc.org/books/monograph/591/chapter/269983/Acquiring-1H-and-13C-Spectra
https://www.benchchem.com/product/b183371?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Initial Sample

( 1soquinolin-3-ylmethanol |

(Solid Sample)

Physical Properties ! Spectroscopic Analysis v

Y
Melting Point Solubility Tests NMR Spectroscopy
l Determination l l (H20, HCI, NaOH, etc.) i l (1H, 13C) l IR Spectroscopy Mass Spectrometry

Final Characterization

Compile & Analyze Data

Final Report

Click to download full resolution via product page

Caption: Experimental workflow for the physical and structural characterization of an organic
compound.

Conclusion

Isoquinolin-3-ylmethanol is a solid compound with a defined melting point and predictable
solubility and spectroscopic characteristics based on its structure. The data and protocols
presented in this guide serve as a foundational resource for researchers working with this
compound, enabling its effective use in further chemical synthesis, drug design, and material
science applications. The provided workflow offers a systematic approach to verifying the
identity and purity of isoquinolin-3-ylmethanol and similar organic solids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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